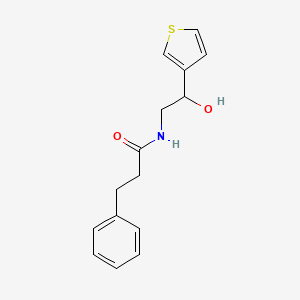

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Beschreibung

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound characterized by a 3-phenylpropanamide backbone substituted with a hydroxyethyl group bearing a thiophen-3-yl moiety. Its molecular formula is inferred as C₁₅H₁₇NO₂S (based on structural analysis of analogs).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-5,8-9,11,14,17H,6-7,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWZUXNFDZKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde, phenylacetic acid, and ethanolamine.

Formation of Intermediate: Thiophene-3-carboxaldehyde reacts with ethanolamine under acidic conditions to form the intermediate N-(2-hydroxy-2-(thiophen-3-yl)ethyl)amine.

Amidation Reaction: The intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄), while nucleophilic substitution may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamine.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Wirkmechanismus

The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and electron transfer processes, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substitution

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide (CAS 1351599-04-6)

- Molecular Formula: C₂₁H₂₁NO₂S

- Molecular Weight : 351.5 g/mol

- Key Features :

- Thiophen-2-yl substitution instead of thiophen-3-yl.

- Two phenyl groups on the propanamide chain (vs. one phenyl in the main compound).

- Comparison: The 2-thiophenyl isomer may exhibit distinct electronic properties due to differences in sulfur atom orientation.

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

Propanamide Derivatives with Heterocyclic Substituents

N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide

- Molecular Formula : C₁₆H₁₃N₃O₃S

- Molecular Weight : 327.36 g/mol

- Key Features :

- Benzothiazole ring substituted with a nitro group.

- Lacks the hydroxyethyl-thiophene moiety.

- Absence of hydroxyl and thiophene groups reduces hydrogen-bonding capacity .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 261.34 g/mol

- Key Features :

- Thiadiazole ring instead of thiophene.

- Ethyl group on the thiadiazole nitrogen.

- Comparison: Thiadiazole rings are known for metabolic stability and antimicrobial properties. Smaller molecular weight may improve membrane permeability but reduce target specificity .

Hydroxyethyl-Containing Analogues

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 193.25 g/mol

- Key Features :

- Simpler structure with methylamide and thiophen-2-yl groups.

- Used as a reference standard in analytical methods, indicating regulatory relevance .

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide (CAS 1351608-58-6)

- Molecular Formula: C₁₆H₁₉NO₂S₂

- Molecular Weight : 321.5 g/mol

- Key Features :

- 3-Methylthiophen-2-yl substitution and phenylthio group.

- Comparison :

Indole-Based Analogues

(E)-N-(2-(1H-indol-3-yl)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide

- Molecular Formula : C₂₉H₂₆N₄O

- Molecular Weight : 446.55 g/mol

- Key Features :

- Dual indole substituents and a vinyl linkage.

- Increased molecular weight may limit bioavailability compared to the main compound .

Biologische Aktivität

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a thiophene ring, a phenyl group, and an amide linkage. This article reviews its biological activity, focusing on its potential antimicrobial and anticancer properties, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the following steps:

- Starting Materials : Thiophene-3-carboxaldehyde, phenylacetic acid, and ethanolamine.

- Formation of Intermediate : Thiophene-3-carboxaldehyde reacts with ethanolamine under acidic conditions to form N-(2-hydroxy-2-(thiophen-3-yl)ethyl)amine.

- Amidation Reaction : The intermediate is reacted with phenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) to form the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

In experiments using B16F10 melanoma cells, the compound demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

The IC50 value for B16F10 cells was determined to be approximately 7 µM, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyethyl and phenyl groups facilitate binding to enzymes or receptors, modulating their activity. The thiophene ring may also participate in π-π interactions and electron transfer processes, enhancing the compound's overall bioactivity.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide | C16H17NO2S | Similar structure but different thiophene position |

| N-(2-hydroxy-2-(furan-3-yl)ethyl)-3-phenypropanoic acid | C16H17NO3 | Contains a furan ring; may exhibit different activities |

These comparisons highlight the distinctiveness of this compound in terms of chemical reactivity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.